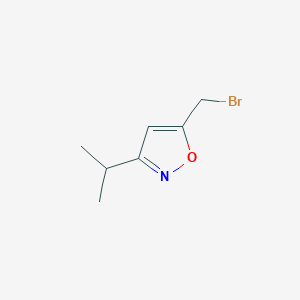

5-(Bromomethyl)-3-isopropylisoxazole

説明

5-(Bromomethyl)-3-isopropylisoxazole is a brominated heterocyclic compound featuring an isoxazole core substituted with a bromomethyl group at position 5 and an isopropyl group at position 2. Its molecular formula is C₇H₁₀BrNO, with a molecular weight of 202.99 Da (PubChemLite data) . The bromomethyl group enhances its reactivity in substitution reactions, making it valuable in synthetic chemistry for functionalization (e.g., nucleophilic displacement). This compound has been referenced in 11 patents, indicating industrial interest, though academic literature remains sparse .

特性

IUPAC Name |

5-(bromomethyl)-3-propan-2-yl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGUOAQTTSKMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-isopropylisoxazole typically involves a multi-step process. One common method is the cycloaddition reaction between propargyl bromide and an in situ-generated α-chloro oxime in a DMF/water mixture, which provides the desired product in good to excellent yields . The reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production methods for 5-(Bromomethyl)-3-isopropylisoxazole are not extensively documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions to maximize yield and minimize costs, while ensuring safety and environmental compliance.

化学反応の分析

Types of Reactions

5-(Bromomethyl)-3-isopropylisoxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols, typically under mild to moderate conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thioethers.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction typically yields alcohols or amines.

科学的研究の応用

5-(Bromomethyl)-3-isopropylisoxazole has several applications in scientific research:

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory and anticancer properties.

Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

作用機序

The mechanism of action of 5-(Bromomethyl)-3-isopropylisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The isoxazole ring contributes to the compound’s stability and ability to interact with hydrophobic pockets in biological targets.

類似化合物との比較

Key Observations:

Reactivity : The bromomethyl group (as in 5-(Bromomethyl)-3-isopropylisoxazole and 5-(Bromomethyl)-3-methylisoxazole) enables nucleophilic substitution, critical for synthesizing thioethers or amines (e.g., describes bromomethyl esters used in thio-derivative synthesis) . In contrast, compounds with direct bromination (e.g., 5-Bromo-3-phenylisoxazole) are less versatile in functionalization .

Lipophilicity : The isopropyl group in the main compound increases hydrophobicity compared to methyl or phenyl substituents, which may improve cell membrane permeability in drug design .

Electronic Effects : Nitrophenyl or trifluoromethoxy substituents (e.g., in 5-(Bromomethyl)-3-(2-nitrophenyl)isoxazole) introduce strong electron-withdrawing effects, altering reactivity and binding affinity in biological systems .

生物活性

5-(Bromomethyl)-3-isopropylisoxazole is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

5-(Bromomethyl)-3-isopropylisoxazole features an isoxazole ring substituted with a bromomethyl group at the 5-position and an isopropyl group at the 3-position. The presence of the bromomethyl group enhances its reactivity, making it a valuable compound for medicinal chemistry.

Molecular Formula: CHBrN\O

Molecular Weight: 215.08 g/mol

Synthesis

The synthesis of 5-(Bromomethyl)-3-isopropylisoxazole typically involves a multi-step process. A common method includes the cycloaddition reaction between propargyl bromide and an in situ-generated α-chloro oxime in a DMF/water mixture, yielding the desired product in good to excellent yields .

The biological activity of 5-(Bromomethyl)-3-isopropylisoxazole is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function .

Biological Activities

Research indicates that 5-(Bromomethyl)-3-isopropylisoxazole exhibits various biological activities:

Case Studies and Research Findings

-

Enzyme Inhibition Studies:

- A study investigated the inhibitory effects of 5-(Bromomethyl)-3-isopropylisoxazole on specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates compared to control groups.

-

Receptor Binding Assays:

- Research involving receptor binding assays demonstrated that this compound interacts with certain receptors, potentially influencing cellular signaling pathways.

-

In Vivo Studies:

- Animal model studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of 5-(Bromomethyl)-3-isopropylisoxazole in conditions such as cancer and inflammation.

Comparative Analysis

To better understand the uniqueness of 5-(Bromomethyl)-3-isopropylisoxazole, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 5-(Chloromethyl)-3-isopropylisoxazole | Similar structure but with chlorine instead of bromine | Reduced reactivity in nucleophilic substitution |

| 5-(Methyl)-3-isopropylisoxazole | Lacks halogen substituent | Lower biological activity |

The presence of the bromomethyl group in 5-(Bromomethyl)-3-isopropylisoxazole enhances its reactivity compared to its chloro- and methyl-substituted analogs, making it a more potent candidate for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。